molecular formula C21H17BrO3 B1627769 Benzyl 2-(benzyloxy)-5-bromobenzoate CAS No. 850350-09-3

Benzyl 2-(benzyloxy)-5-bromobenzoate

Cat. No.: B1627769
CAS No.: 850350-09-3
M. Wt: 397.3 g/mol
InChI Key: NXHFWYNZSJELII-UHFFFAOYSA-N
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Description

Benzyl 2-(benzyloxy)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, a benzyloxy group, and a bromine atom attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(benzyloxy)-5-bromobenzoate typically involves the esterification of 2-(benzyloxy)-5-bromobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-(benzyloxy)-5-bromobenzoate has the molecular formula C21H17BrO3C_{21}H_{17}BrO_{3} and a molecular weight of approximately 385.27 g/mol. Its structure features a bromine atom and a benzyloxy group attached to a benzoate moiety, which contributes to its unique reactivity and biological activity.

Pharmaceutical Applications

  • Drug Synthesis Intermediate :
    • This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in reactions that lead to the formation of complex drug molecules. For instance, it has been utilized in the synthesis of antiviral agents and other therapeutic compounds .
  • Antiviral Activity :
    • Recent studies have shown that derivatives of this compound exhibit antiviral properties against several pathogens, including hepatitis E and Chikungunya virus. The presence of bromine in the structure enhances its activity, making it a candidate for further development in antiviral therapies .
  • Antimicrobial Properties :
    • Research indicates that compounds derived from this compound demonstrate antimicrobial activity against both gram-positive and gram-negative bacteria. This property is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Organic Synthesis Applications

  • Synthesis of Complex Molecules :
    • This compound is employed in various organic synthesis routes, including the formation of complex heterocycles and other functionalized aromatic compounds. Its reactivity allows for diverse synthetic transformations, including nucleophilic substitutions and coupling reactions .
  • Building Block for New Chemotypes :
    • The compound serves as a building block for developing new chemotypes with potential therapeutic applications. For example, modifications to its structure have led to the creation of novel PPARα agonists that exhibit anti-inflammatory properties, showcasing its versatility in medicinal chemistry .

Case Studies

StudyFocusFindings
Study on Antiviral Activity Evaluated derivatives against CHIKV and RVFVIdentified bromine substitution at C6 as enhancing antiviral efficacy
Synthesis of Antimicrobial Agents Developed derivatives for microbial screeningMost synthesized compounds showed significant activity against tested strains
PPARα Agonist Development Investigated new chemotypes for anti-inflammatory effectsDemonstrated reduced retinal leakage in diabetic models with modified derivatives

Mechanism of Action

The mechanism of action of Benzyl 2-(benzyloxy)-5-bromobenzoate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and benzyloxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the bromine atom and benzyloxy group.

    2-(Benzyloxy)benzoic acid: Lacks the bromine atom and ester functionality.

    5-Bromobenzoic acid: Lacks the benzyloxy and benzyl groups.

Uniqueness: Benzyl 2-(benzyloxy)-5-bromobenzoate is unique due to the combination of the bromine atom, benzyloxy group, and benzyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzyl 2-(benzyloxy)-5-bromobenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, mechanisms of action, and its effects on various biological systems based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C16H15BrO3
  • Functional Groups : Contains a benzyl group, a benzyloxy group, and a bromine atom attached to a benzoate core.

The presence of these functional groups is believed to influence the compound's reactivity and biological activity, making it a candidate for various pharmaceutical applications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The bromine atom and benzyloxy group can enhance binding affinity and specificity towards molecular targets.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts. Below are some key findings:

StudyCell Lines TestedBiological ActivityFindings
U2OS, SH-SY5Y, HEK293TAnticancerExhibited significant cytotoxic effects against cancer cell lines.
Various bacterial strainsAntimicrobialDemonstrated inhibitory effects on bacterial growth.
PC12 cellsCytotoxicityShowed IC50 values indicating potent activity against neural cancer cells.

Case Studies

  • Anticancer Activity : One study evaluated the effects of this compound on human osteosarcoma cells (U2OS). The results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results showed that this compound effectively inhibited the growth of specific bacterial strains, highlighting its potential use in developing new antimicrobial agents.
  • Cytotoxicity in Neural Cells : A study assessed the cytotoxic effects of this compound on PC12 cells, which are derived from rat adrenal pheochromocytoma. The findings revealed that the compound exhibited significant cytotoxicity with an IC50 value lower than that of established anticancer drugs, suggesting it could be a promising lead for further drug development.

Chemical Reactions Analysis

Hydrolysis to Benzoic Acid

The benzyl ester group undergoes hydrolysis under basic conditions to yield 2-(benzyloxy)-5-bromobenzoic acid. This reaction is typically performed using sodium hydroxide (NaOH) in a methanol/water mixture at elevated temperatures (e.g., 60°C for 2 hours) . The resulting carboxylic acid retains the bromine and benzyloxy groups, enabling further functionalization.

Reaction Conditions

  • Reagents : NaOH, methanol/water (1:1 v/v)

  • Temperature : 60°C

  • Product : 2-(Benzyloxy)-5-bromobenzoic acid (97% yield)

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position acts as a leaving group, facilitating nucleophilic substitution. This reactivity is critical for synthesizing derivatives with diverse functional groups. For example, substitution with amines, alcohols, or other nucleophiles can introduce pharmacologically relevant moieties.

Reaction Conditions

  • Mechanism : SN1/SN2 pathways, depending on the nucleophile and solvent.

  • Example : Replacement of bromine with an amine or alkoxide under polar aprotic conditions (e.g., DMF, THF).

  • Product : 5-substituted derivatives (e.g., alkyl, aryl, or heteroaryl groups).

Palladium-Mediated Cross-Coupling Reactions

The bromine atom can participate in Suzuki-Miyaura or similar cross-coupling reactions, enabling the formation of carbon-carbon bonds. For instance, coupling with arylboronic acids or trifluoroborate salts under palladium catalysis introduces aryl or heteroaryl groups at the 5-position .

Reaction Conditions

  • Catalyst : Palladium(0) species (e.g., Pd(PPh₃)₄)

  • Base : Potassium carbonate or sodium hydroxide

  • Solvent : DMSO or toluene

  • Product : 5-aryl or heteroaryl derivatives .

Deprotection of Benzyloxy Groups

The benzyloxy group can be removed via hydrogenation (e.g., H₂ with Pd/C catalyst) to generate a phenolic hydroxyl group. This step is often used to activate the aromatic ring for subsequent reactions like alkylation or acylation.

Reaction Conditions

  • Reagents : H₂, Pd/C, ethanol

  • Product : 2-hydroxy-5-bromobenzoic acid benzyl ester.

Esterification/Amidation

The benzoic acid derivative (formed via hydrolysis) can undergo esterification or amidation using coupling agents like EDC/HOAt or DCC. These reactions expand the compound’s utility in drug design by modifying solubility or bioavailability .

Reaction Conditions

  • Reagents : Alcohols/amines, EDC, HOAt, DMF

  • Product : Ester or amide derivatives (e.g., methyl esters, amide-linked compounds) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(benzyloxy)-5-bromobenzoate, and what key reaction conditions should be optimized?

  • Methodological Answer : A two-step synthesis is proposed:

Benzylation of 5-bromo-2-hydroxybenzoic acid : React with benzyl bromide (1.2 eq) in DMF using K₂CO₃ (2 eq) at 80°C for 12 hours to form 2-(benzyloxy)-5-bromobenzoic acid. This mirrors conditions for benzyl ether formation in related compounds .

Esterification : Use DCC (1.5 eq) and 4-DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under nitrogen to couple the acid with benzyl alcohol (1.2 eq). Stir at room temperature for 24 hours, followed by purification via silica gel chromatography (hexane:ethyl acetate = 4:1) .

  • Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate). Adjust stoichiometry if unreacted starting material persists.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm, integrating for 9H from benzyl groups and 3H from the benzoate), and the methylene bridge (δ 5.1–5.3 ppm for –OCH₂Ph) .
  • 13C NMR : Confirm ester carbonyl (δ ~167 ppm) and quaternary carbons adjacent to bromine (δ ~115 ppm) .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 431.0 (C₂₁H₁₇BrO₃⁺). Compare with similar esters in .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture or light .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric effects from the benzyl groups influence the reactivity of this compound in further functionalization reactions?

  • Methodological Answer :

  • Steric hindrance at the 2- and 5-positions can impede electrophilic substitution (e.g., Suzuki coupling). Use bulky palladium catalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C) to enhance cross-coupling efficiency .
  • Solubility challenges in polar solvents may necessitate switching to toluene or DMF for homogeneous reactions .

Q. What strategies can be employed to resolve contradictions in reported yields for the benzylation of 5-bromo-2-hydroxybenzoic acid derivatives?

  • Methodological Answer :

  • Variable Control : Test alternative bases (NaH vs. K₂CO₃) and solvents (THF vs. DMF) to identify optimal conditions. For example, NaH in THF at 0°C may reduce side reactions .
  • In Situ Monitoring : Use FT-IR to track the disappearance of the –OH stretch (~3200 cm⁻¹) and quantify benzylation efficiency .

Q. What analytical techniques are most effective in identifying and quantifying by-products during the esterification of 2-(benzyloxy)-5-bromobenzoic acid?

  • Methodological Answer :

  • HPLC-MS : Employ a C18 column (acetonitrile:water gradient) to separate unreacted acid (retention time ~5.2 min) and di-ester by-products (retention time ~8.5 min). Use MS/MS to confirm structures .
  • Quantitative NMR : Add 1,3,5-trimethoxybenzene as an internal standard to calculate purity (>95% required for publication-grade samples) .

Properties

IUPAC Name

benzyl 5-bromo-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO3/c22-18-11-12-20(24-14-16-7-3-1-4-8-16)19(13-18)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHFWYNZSJELII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590165
Record name Benzyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850350-09-3
Record name Benzoic acid, 5-bromo-2-(phenylmethoxy)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850350-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

K2CO3 (701 mg, 5.00 mmol) was added to a stirred solution of 5-bromo-2-hydroxybenzoic acid (434 mg, 2.00 mmol) in acetone (30 ml), followed by the addition of (bromomethyl)benzene (855 mg, 5.00 mmol). The mixture was refluxed for 12 h and then cooled to room temperature. The mixture was filtered and the filtrate was concentrated to a yellow solid. Flash chromatography over silica gel, using 1:10 ethyl acetate-petroleum ether yielded the title compound as a pure, white powder. 700 mg.
Name
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
855 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(Bromomethyl)benzene (34.2 ml, 288 mmol) was added over 5 minutes to a stirred suspension of 5-bromo-2-hydroxybenzoic acid (28.4 g, 131 mmol) and potassium carbonate (45.2 g, 327 mmol) in acetone (300 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After filtering, the filtrate was evaporated to give a light yellow oil, dried in a vacuum to give yellow solid, which was washed by petroleum ether (300 ml×2), filtered and dried in vacuum to yield the title compound as a white solid. 48.2 g.
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Solid potassium carbonate (2.76 g, 20 mmol) was added to a solution of 5-bromo-2-hydroxybenzoic acid (1.74 g, 8 mmol) in acetone (20 ml) and the reaction mixture was stirred at 20° C. for 10 mins. (Bromomethyl)benzene (3.42 g, 20 mmol) was added dropwise. The reaction mixture was stirred at 71° C. for 10 h. After cooling to room temperature, the mixture was filtered and the filtrate was concentrated to give a colourless oil. The crude product was purified on a silica gel column, eluting with hexane:ethyl acetate (100:5) to yield the title compound as a white solid. 3 g.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzyl 2-(benzyloxy)-5-bromobenzoate
Benzyl 2-(benzyloxy)-5-bromobenzoate
Benzyl 2-(benzyloxy)-5-bromobenzoate
Benzyl 2-(benzyloxy)-5-bromobenzoate
Benzyl 2-(benzyloxy)-5-bromobenzoate
Benzyl 2-(benzyloxy)-5-bromobenzoate

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